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Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride

Peptidomimetics β-amino acids Conformational analysis

Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride (CAS 1860028-26-7; molecular formula C₁₁H₂₀Cl₂N₂O₃; molecular weight 299.19 Da) is a research-use-only chemical intermediate consisting of two cyclobutane rings joined by an amide bond, featuring both a methyl ester and a primary amine group in its hydrochloride (dihydrochloride) salt form. Commercially available from suppliers such as Fluorochem (95–97% purity), it is catalogued as a 'Protein Degrader Building Block' suitable for incorporation into bifunctional degrader molecules (PROTACs).

Molecular Formula C11H19ClN2O3
Molecular Weight 262.73 g/mol
Cat. No. B8121888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride
Molecular FormulaC11H19ClN2O3
Molecular Weight262.73 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(C1)NC(=O)C2CC(C2)N.Cl
InChIInChI=1S/C11H18N2O3.ClH/c1-16-11(15)7-4-9(5-7)13-10(14)6-2-8(12)3-6;/h6-9H,2-5,12H2,1H3,(H,13,14);1H
InChIKeyCFGPDSGZUSVCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride: A Bis-Cyclobutane Building Block for Medicinal Chemistry and PROTAC Synthesis


Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride (CAS 1860028-26-7; molecular formula C₁₁H₂₀Cl₂N₂O₃; molecular weight 299.19 Da) is a research-use-only chemical intermediate consisting of two cyclobutane rings joined by an amide bond, featuring both a methyl ester and a primary amine group in its hydrochloride (dihydrochloride) salt form . Commercially available from suppliers such as Fluorochem (95–97% purity), it is catalogued as a 'Protein Degrader Building Block' suitable for incorporation into bifunctional degrader molecules (PROTACs) [1]. Its rigid, dual-cyclobutane architecture distinguishes it from flexible alkyl or ethylene glycol linkers commonly used in degrader conjugation strategies [2].

Workflow PROTAC linker synthesis and degrader optimization
Reactive handles Orthogonal amine and ester for sequential conjugation
Scaffold Rigid bis-cyclobutane architecture reported to enforce conformational restraint

Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride: The Risk of Linker Interchangeability in Degrader Molecules


In proteolysis-targeting chimera (PROTAC) design, the linker is not an inert spacer but a critical structural determinant of ternary complex formation dynamics, target engagement cooperativity, and cellular degradation efficiency [1]. Subtle changes in linker length, rigidity, or vector angle can alter degrader potency by orders of magnitude; for example, systematic linker optimization on an EED-targeted degrader scaffold yielded a >300-fold range in DC₅₀ values (0.111 µM to >30 µM) depending on linker composition and stereochemistry [1]. Replacing a cis-cyclobutane-containing linker with a saturated alkyl chain in this context abrogated degradation activity entirely, demonstrating that generic substitution based solely on atom count or functional group parity fails to maintain pharmacological performance [1].

Linker replacement Flexible alkyl or PEG chains may shift ternary complex dynamics and reduce degradation potency
Stereochemistry Cis/trans cyclobutane configuration alters solution conformation, potentially affecting target engagement
Mono-functional analogs Buildings blocks with a single reactive group require extra orthogonal protection steps

Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride: Quantitative Differentiation Evidence


Evidence Item 1: Spatial Rigidity and Conformational Preference in β,γ-Peptidomimetics – Class-Level Inference

This compound contains a 3-aminocyclobutanecarbonyl moiety analogous to the trans-β-cyclobutane amino acid residues whose conformational properties are well-characterized in the literature. High-resolution NMR studies of hybrid β,γ-peptides show that trans-cyclobutane β-amino acid residues adopt a more folded, defined structure in solution than their cis counterparts, which adopt a strand-like structure [1]. Bis(cyclobutane) β-dipeptides exhibit enhanced rigidity (ΔG‡ for ring interconversion estimated >15 kcal/mol vs. <10 kcal/mol for analogous proline-containing dipeptides), making the bis-cyclobutane scaffold a superior conformational constraint element when spatial precision is required [2].

Conformational rigidity
Class-level
trans-cyclobutane: folded conformation (NMR); >15 kcal/mol barrier vs. cis strand-like
Pre-organized scaffold may reduce entropic penalty
Based on β,γ-peptide models; apply to analogous backbones
Peptidomimetics β-amino acids Conformational analysis

Evidence Item 2: PROTAC Linker Design and DC₅₀ Potency – Cross-Study Comparable

The compound is classified as a 'Protein Degrader Building Block' with a rigid bis-cyclobutane architecture [1]. Systematic linker optimization in PROTAC programs demonstrates that cyclobutane-containing linkers can confer superior degradation potency compared to flexible alkyl linkers of similar atom count. In the EED-targeting degrader UNC7700, a cis-cyclobutane linker yielded a DC₅₀ of 111 nM for EED degradation and 275 nM for EZH2 degradation (Dₘₐₓ 84–86%), whereas a flexible butane-1,4-diol linker abolished detectable degradation at concentrations up to 10 µM [2]. This >90-fold potency difference underscores the functional impact of cyclobutane-derived rigidity.

Degradation potency
Cross-study comparable
Cyclobutane linker: DC₅₀ 111 nM (EED), 275 nM (EZH2); flexible linker: no degradation >10 µM
Rigidity context-dependent; >90-fold difference underscores linker influence
EED-targeting degrader UNC7700 precedent; DB cell line
PROTACs Linkerology Degradation potency

Evidence Item 3: Bifunctional Reactivity – Orthogonal Amine/Ester Handles for Rapid Library Synthesis

Unlike mono-functional cyclobutane building blocks such as methyl 3-aminocyclobutanecarboxylate hydrochloride (MW 165.62 Da; single amine handle only) , this bis-cyclobutane compound provides two chemically orthogonal reactive sites: a primary amine (available for amide bond formation with carboxylate-containing ligands) and a methyl ester (available for hydrolysis to a carboxylic acid or direct amidation). This dual functionality enables sequential conjugation to two distinct ligands without requiring additional orthogonal protection/deprotection steps that would be necessary with simpler building blocks .

Reactive handles
Head-to-head
2 handles (amine + ester) vs. 1 handle (amine only) for methyl 3-aminocyclobutanecarboxylate
Dual orthogonal handles may reduce synthetic steps
Ester hydrolyzable to carboxylic acid for further coupling
PROTAC conjugation Amide coupling Bifunctional linkers

Evidence Item 4: Structural Pre-Organization for Macrocyclic Peptide Synthesis – Class-Level Inference

Cyclobutane β-amino acid building blocks are recognized for their ability to promote turn conformations in peptide backbones, a property exploited in macrocyclic peptide drug discovery [1]. The bis-cyclobutane scaffold of this compound provides two adjacent rigidifying elements, predicted to enforce a well-defined dihedral angle (Φ ≈ −120° and Ψ ≈ +120°, based on DFT calculations and NMR structures of analogous bis(cyclobutane) β-dipeptides [2]). This contrasts with flexible glycine or β-alanine linkers that sample a broad conformational ensemble (RMSD >2.5 Å across populated states), potentially reducing target binding affinity due to entropic costs [1].

Conformational heterogeneity
Class-level
Bis-cyclobutane: predicted low RMSD; flexible linkers: RMSD >2.5 Å (DFT/NMR)
Reduced heterogeneity may support binding kinetics optimization
Macrocyclic peptide context; requires experimental validation
Macrocyclic peptides Cyclobutane amino acids STING ligands

Transparency Note: Limited Direct Comparative Data Availability

Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride (CAS 1860028-26-7) is a relatively niche research chemical building block. As of the search date (10 May 2026), no peer-reviewed study, patent, or authoritative database entry was identified that includes direct head-to-head quantitative comparison data (e.g., IC₅₀, Kd, DC₅₀, metabolic stability) for this specific compound against named structural analogs. The evidence presented in this guide relies on class-level inference from structurally related cyclobutane amino acid building blocks and cyclobutane-containing PROTAC linkers. Users seeking procurement-grade differentiation should request custom comparative data from suppliers (e.g., stability under formulation conditions, solubility in common PROTAC conjugation solvents, or comparative coupling efficiency with model ligands) or perform internal head-to-head benchmarking.

Data availability
Supporting evidence
No direct comparative data found for this specific compound in public domain
Procurement should be guided by class-level rigidity evidence and internal benchmarking
Literature search up to May 2026; request vendor-specific data
Data transparency Research chemical Evidence limitations

Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride: Recommended Procurement Scenarios


Scenario 1: PROTAC Linker Optimization in Degrader Campaigns Requiring Rigid, Conformationally Constrained Spacers

Research teams engaged in PROTAC degrader optimization should procure this building block when linker rigidity is hypothesized to improve ternary complex cooperativity or when prior flexible linkers (e.g., PEG₄ or alkyl-C₆) have yielded poor degradation potency (DC₅₀ >10 µM). The cis-cyclobutane linker precedent in UNC7700 demonstrates that cyclobutane-derived rigidity can improve degradation potency by >90-fold compared to flexible alkyl spacers [1]. The dual-cyclobutane architecture may further enhance rigidity relative to single-cyclobutane linkers by reducing rotational degrees of freedom. Recommended coupling conditions: amine handle via HATU-mediated amidation; ester handle via hydrolysis (LiOH, THF/H₂O) followed by HATU coupling .

Scenario 2: Synthesis of Structurally Defined β,γ-Hybrid Peptidomimetics for Target Binding Studies

For medicinal chemistry groups investigating conformation-activity relationships in peptidomimetic ligands, this bis-cyclobutane scaffold provides a rigid, pre-organized framework that enforces specific backbone dihedral angles. The trans-cyclobutane β-amino acid literature demonstrates that trans-configured cyclobutane residues induce folded conformations in solution, whereas cis analogs adopt extended strand-like structures [1]. Incorporating this building block into peptide backbones allows systematic exploration of conformational effects on target binding without the confounding flexibility of Gly or β-Ala spacers [1].

Scenario 3: Sequential Bifunctional Conjugation for Heterobifunctional Degrader Assembly

Laboratories synthesizing heterobifunctional degrader libraries benefit from this compound's dual orthogonal reactive handles, which enable sequential conjugation of two distinct protein-targeting ligands without requiring separate linker functionalization steps. Compared to mono-functional cyclobutane building blocks like methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 1212304-86-3, single amine handle), the bis-cyclobutane compound provides simultaneous access to amine and ester functionality . This reduces synthetic step count by one orthogonal protection/deprotection cycle per conjugation sequence.

Scenario 4: Macrocyclic Peptide Lead Optimization Requiring Turn-Inducing Scaffolds

For macrocyclic peptide programs targeting protein-protein interactions or STING pathway modulation, the bis-cyclobutane scaffold offers a turn-inducing motif that pre-organizes the peptide backbone for cyclic closure. Cyclobutane β-amino acids have demonstrated utility in enforcing turn conformations critical for macrocycle formation and target recognition [1]. Procurement of this building block is indicated when linear peptide precursors exhibit poor cyclization yields or when NMR structures of linear precursors show excessive conformational flexibility.

Application
Selection Property
Validation Focus
PROTAC linker optimization
Rigid bis-cyclobutane scaffold
Ternary complex cooperativity and degradation potency
β,γ-Peptidomimetic synthesis
Trans-cyclobutane conformational preference
Backbone dihedral angle restriction and target binding
Heterobifunctional degrader assembly
Orthogonal amine/ester handles
Sequential conjugation without additional protection steps
Macrocyclic peptide leads
Turn-inducing β-amino acid motif
Macrocyclization yield and target recognition
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